Delta4-Tibolone-13C,d3

Descripción

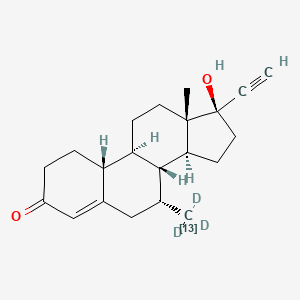

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H28O2 |

|---|---|

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

(7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,12-13,16-19,23H,5-11H2,2-3H3/t13-,16+,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |

Clave InChI |

WAOKMNBZWBGYIK-SEZPNPRHSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |

SMILES canónico |

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C#C)O |

Origen del producto |

United States |

A Technical Guide to Δ4-Tibolone-13C,d3: Synthesis, Characterization, and Application in Mass Spectrometry-Based Bioanalysis

Executive Summary

This technical guide provides a comprehensive overview of the isotopically labeled synthetic steroid, Δ4-Tibolone-13C,d3. As the active metabolite of Tibolone, a key therapeutic for managing postmenopausal symptoms, the accurate quantification of Δ4-Tibolone in biological matrices is paramount for pharmacokinetic and drug metabolism studies. This document delves into the chemical structure, physical properties, and a proposed synthetic pathway for Δ4-Tibolone-13C,d3. The core focus is its critical application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. We present a detailed, field-proven protocol, elucidating the rationale behind each step to ensure robust, reproducible, and accurate quantification. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the study of Tibolone and its metabolic fate.

Introduction: Tibolone and its Metabolically Active Isomer, Δ4-Tibolone

Tibolone is a synthetic steroid used in hormone therapy for the management of menopausal symptoms and the prevention of osteoporosis.[1][2][3] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), exhibiting tissue-specific estrogenic, progestogenic, and androgenic effects.[1][2] Upon oral administration, Tibolone is rapidly and extensively metabolized in the liver and intestines, acting as a prodrug.[4][5] Plasma levels of the parent compound are consequently very low.[6][7] Its pharmacological activity is mediated by three primary active metabolites:

-

3α-hydroxytibolone and 3β-hydroxytibolone: Primarily responsible for the estrogenic effects.[4][6]

-

Δ4-Tibolone (or Isotibolone): An isomer of the parent compound, which, along with Tibolone itself, is responsible for the progestogenic and androgenic activities.[4][8]

The complex, tissue-selective metabolism of Tibolone necessitates precise analytical methods to quantify each metabolite, thereby enabling a clear understanding of its pharmacokinetic profile and mechanism of action.[9][10] Δ4-Tibolone, as a key contributor to the drug's androgenic and progestogenic profile, is a critical analyte in these studies.[8][11]

Caption: Metabolic activation of the prodrug Tibolone into its three key active metabolites.

The Imperative for a Stable Isotope-Labeled Internal Standard

Quantitative bioanalysis using mass spectrometry is susceptible to variations arising from sample preparation, instrument response, and matrix effects. Matrix effects, caused by co-eluting endogenous components in a biological sample (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The most effective strategy to mitigate these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS).[12] An ideal SIL-IS, such as Δ4-Tibolone-13C,d3, is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H/D, ¹⁵N).

The Rationale (E-E-A-T):

-

Expertise & Experience: The SIL-IS is added to the biological sample at a known concentration at the very beginning of the sample preparation process. Because it is physically and chemically indistinguishable from the endogenous analyte, it experiences the exact same extraction losses, ionization suppression/enhancement, and chromatographic behavior.

-

Trustworthiness: By measuring the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal, any variability is normalized. If the analyte signal is suppressed by 20% due to matrix effects, the SIL-IS signal will also be suppressed by 20%, leaving the ratio unchanged. This self-validating system ensures the accuracy and precision of the final concentration measurement.[12]

Caption: Logic of using a SIL-IS for accurate bioanalytical quantification.

Chemical Structure and Physical Properties

Δ4-Tibolone-13C,d3 is an isotopically labeled version of Δ4-Tibolone. The structure incorporates one Carbon-13 atom and three Deuterium atoms. While the exact positions can vary based on the synthetic route, a common and synthetically accessible labeling pattern involves the ethynyl group (-C≡CH) and one of the methyl groups. This provides a mass shift of +4 Da, which is sufficient to prevent isotopic crosstalk in mass spectrometry.

Chemical Structure: (Inferred structure based on common labeling strategies)

-

Unlabeled Δ4-Tibolone: (7R,8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[8]

-

Labeled Δ4-Tibolone-13C,d3: The labeling is likely on the C-13 methyl group (as ¹³CD₃) or a combination of labeling on the ethynyl group and a methyl group.

Physical and Chemical Properties

| Property | Unlabeled Δ4-Tibolone | Δ4-Tibolone-13C,d3 (Calculated) | Reference |

| CAS Number | 1162-60-3 | 1162-60-3 (base) | [13][14] |

| Molecular Formula | C₂₁H₂₈O₂ | C₂₀¹³CH₂₅D₃O₂ | [13] |

| Molecular Weight | 312.45 g/mol | ~316.48 g/mol | [13][15] |

| Exact Mass | 312.2089 Da | 316.2289 Da | [13] |

| Appearance | White to off-white powder/solid | White to off-white powder/solid | [15][16] |

| Solubility | Soluble in Ethanol, DMSO, DMF | Expected to be identical to unlabeled | [16] |

| Storage | -20°C | -20°C | [17] |

Proposed Synthesis of Δ4-Tibolone-13C,d3

The synthesis of isotopically labeled steroids requires a strategic approach to introduce the heavy atoms at a late and high-yielding stage of the synthesis if possible.[][] A plausible route for producing Δ4-Tibolone-13C,d3 could be adapted from established syntheses of Tibolone and related steroids.[20]

Conceptual Synthetic Workflow:

-

Precursor Synthesis: Synthesize a suitable steroid precursor that already contains the core structure of Δ4-Tibolone but lacks the specific functional groups where labels will be introduced. For example, a precursor ketone at the C-17 position.

-

Isotopic Label Introduction (Ethynylation): The key step is the introduction of the ethynyl group at C-17. This can be achieved using an isotopically labeled ethynylating reagent. For instance, reacting the C-17 ketone with [¹³C₂]-labeled lithium acetylide would introduce two ¹³C atoms.

-

Isotopic Label Introduction (Methylation): To introduce the deuterated methyl group (CD₃), a precursor lacking the C-7 methyl group would be required. This precursor could then be reacted with a deuterated methylating agent, such as [D₃]-methyl iodide (CD₃I) or [D₃]-methyl triflate , in the presence of a suitable base.

-

Purification and Characterization: The final labeled product must be rigorously purified, typically using high-performance liquid chromatography (HPLC). Its identity and isotopic enrichment must be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This proposed pathway is illustrative. The actual synthesis would be a complex, multi-step process requiring specialized expertise in steroid and isotope chemistry.[20][21]

Application: Quantitative Bioanalysis Protocol

The primary application of Δ4-Tibolone-13C,d3 is as an internal standard for the quantification of Δ4-Tibolone in biological samples from preclinical or clinical studies.[22]

Detailed Experimental Protocol: Quantification of Δ4-Tibolone in Human Plasma

Objective: To determine the concentration of Δ4-Tibolone in human plasma samples following the administration of Tibolone.

1. Materials and Reagents:

-

Human plasma (with K₂EDTA anticoagulant)

-

Δ4-Tibolone analytical standard

-

Δ4-Tibolone-13C,d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Δ4-Tibolone and Δ4-Tibolone-13C,d3 in acetonitrile. Store at -20°C.

-

Calibration Standards: Serially dilute the Δ4-Tibolone stock solution with a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the Δ4-Tibolone-13C,d3 stock solution with acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: Liquid-liquid extraction is a robust method for separating steroids from plasma proteins and phospholipids, which can cause significant matrix effects. MTBE is an effective solvent for this class of compounds.

-

Procedure:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Spiking Solution (10 ng/mL) to every tube (except blank matrix). Vortex briefly.

-

Add 500 µL of MTBE.

-

Cap and vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (~450 µL) to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

-

Transfer to an autosampler vial for analysis.

-

4. LC-MS/MS Instrumentation and Conditions:

-

Rationale: A C18 reversed-phase column provides excellent retention and separation for hydrophobic steroids. A gradient elution is used to effectively separate the analyte from matrix components. Electrospray ionization (ESI) in positive mode is typically efficient for this class of compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

-

Typical Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.

-

Injection Volume: 5 µL

-

Ionization Source: ESI Positive

-

MRM Transitions (illustrative):

-

Δ4-Tibolone: Q1: 313.2 -> Q3: 255.2 (Quantifier), 313.2 -> 109.1 (Qualifier)

-

Δ4-Tibolone-13C,d3: Q1: 317.2 -> Q3: 259.2 (Quantifier)

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the SIL-IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / SIL-IS Peak Area).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression with 1/x² weighting to the calibration curve.

-

Determine the concentration of Δ4-Tibolone in the unknown samples by interpolating their PAR values from the regression line.

Conclusion

Δ4-Tibolone-13C,d3 is an indispensable tool for modern pharmaceutical research and development. Its role as a stable isotope-labeled internal standard provides the foundation for building robust, accurate, and reproducible bioanalytical methods. By co-opting the principles of isotopic dilution and mass spectrometry, researchers can confidently navigate the complexities of biological matrices to generate high-quality pharmacokinetic and metabolic data for Tibolone, ultimately supporting safer and more effective therapeutic strategies for postmenopausal health.

References

-

Ângelo, M. L., Moreira, F. de L., Santos, A. L. A., Salgado, H. R. N., & de Araújo, M. B. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Current Pharmaceutical Analysis, 17(1), 31–39. [Link][2][9]

-

Bentham Science Publishers. (2021). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Bentham Science Publishers. [Link][1]

-

Semantic Scholar. (2020). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetics and Pharmaceutical Formulations Analysis and Application in Doping Control. Semantic Scholar. [Link][3]

-

ResearchGate. (n.d.). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. ResearchGate. [Link][10]

-

ResearchGate. (n.d.). Conversion of tibolone to 7α-methyl-ethinyl estradiol using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry: Interpretation and clinical implications. ResearchGate. [Link][22]

-

Timmer, C. J., et al. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101–106. [Link][5][23]

-

PubChem. (n.d.). U-13,851. National Center for Biotechnology Information. [Link][24]

-

Visser, M., et al. (2007). Pharmacokinetic parameters of sulfated tibolone metabolites in postmenopausal women after single and multiple doses of tibolone. Steroids, 72(2), 156-163. [Link][25]

-

Tang, S., et al. (2013). Synthesis of isotopically labeled epothilones. Beilstein Journal of Organic Chemistry, 9, 2735-2740. [Link][21]

-

ResearchGate. (n.d.). Studies on synthesis of tibolone. ResearchGate. [Link][20]

-

ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. ResearchGate. [Link][26]

-

Mendoza-Lujambio, I., et al. (2021). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 10(6), 1153. [Link][11]

-

Villalobos-Molina, R., et al. (2017). Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches. BioMed Research International, 2017, 3480318. [Link][28]

-

Pharmacotherapy. (2002). Effect of a standardized meal on the bioavailability of a single oral dose of tibolone 2.5 mg in healthy postmenopausal women. Pharmacotherapy, 22(3), 309-14. [Link][7]

-

IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link][12]

-

Organon. (2023). SAFETY DATA SHEET Tibolone Formulation. Organon. [Link][29]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A Review of Analytical Methods for the Determination of Tibolone:...: Ingenta Connect [ingentaconnect.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Tibolone - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. Effect of a standardized meal on the bioavailability of a single oral dose of tibolone 2.5 mg in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. δ4-Tibolone - Wikipedia [en.wikipedia.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iroatech.com [iroatech.com]

- 13. delta 4-Tibolone | CAS 1162-60-3 | LGC Standards [lgcstandards.com]

- 14. cymitquimica.com [cymitquimica.com]

- 15. delta-4-Tibolone | CymitQuimica [cymitquimica.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of isotopically labeled epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacokinetics of tibolone in early and late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. U-13,851 | C21H28O2 | CID 22814761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Pharmacokinetic parameters of sulfated tibolone metabolites in postmenopausal women after single and multiple doses of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Tibolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 28. Effects of Tibolone on the Central Nervous System: Clinical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 29. organon.com [organon.com]

A Technical Guide to the Synthesis of the δ⁴-Tibolone-¹³C,d₃ Isotope Labeled Standard

This document provides a comprehensive, in-depth technical guide for the multi-step chemical synthesis of the isotopically labeled internal standard, delta-4-tibolone-¹³C,d₃. This guide is intended for researchers, medicinal chemists, and professionals in drug development and metabolism studies who require a high-purity, stable-labeled internal standard for quantitative bioanalytical assays.

The synthesis pathway described herein is designed to be robust and reproducible, incorporating strategic isotopic labeling at positions that are stable to metabolic transformation and chemical exchange. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for validation at each stage.

Introduction: The Rationale for a Labeled δ⁴-Tibolone Standard

Tibolone (Org OD-14) is a synthetic steroid used in menopausal hormone therapy.[1] It exhibits a complex pharmacological profile, acting as a prodrug that is rapidly converted in the body into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and δ⁴-tibolone (also known as the Δ⁴-isomer).[1][2][3] While the 3-hydroxy metabolites are primarily estrogenic, δ⁴-tibolone possesses progestogenic and androgenic properties.[1][2]

Accurate quantification of δ⁴-tibolone in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Isotope dilution mass spectrometry (ID-MS), typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for such quantitative analyses.[][5] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. The SIL-IS is added to a sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction and for variations in instrument response.[5]

This guide outlines a de novo synthesis of δ⁴-tibolone labeled with one carbon-13 (¹³C) atom and three deuterium (d₃) atoms. The rationale for the chosen labeling pattern is twofold:

-

Deuterium (d₃) Labeling: The 7α-methyl group is a synthetically accessible position for introducing a trideuteromethyl (CD₃) group. This provides a +3 Da mass shift and is generally stable against back-exchange.[6][7]

-

Carbon-13 (¹³C) Labeling: Introduction of a ¹³C atom into the steroid's A-ring provides an additional +1 Da mass shift, resulting in a total M+4 mass difference from the unlabeled analyte. This significant mass shift is highly desirable as it moves the internal standard's signal away from the natural isotopic distribution of the analyte, minimizing potential cross-talk and improving the accuracy of quantification.[8] Carbon-13 labels are chemically robust and not susceptible to the exchange issues that can sometimes affect deuterium labels.[8]

The proposed synthesis begins with a commercially available estrone derivative and proceeds through several key transformations common in steroid chemistry, including stereoselective methylation, ethynylation, and double bond isomerization.

Overall Synthetic Scheme

The multi-step synthesis is designed to introduce the isotopic labels at strategic points in the pathway, ensuring their retention in the final product.

// Nodes A [label="Estr-5(10)-ene-3,17-dione (1)", pos="0,6!"]; B [label="[7α-CD₃]-Estr-5(10)-ene-3,17-dione (2)", pos="3,6!"]; C [label="[4-¹³C, 7α-CD₃]-Estr-5(10)-ene-3,17-dione (3)", pos="6,6!"]; D [label="[4-¹³C, 7α-CD₃]-17α-ethynyl-17β-hydroxy-estr-5(10)-en-3-one\n(Tibolone-d₃-¹³C) (4)", pos="6,3!"]; E [label="[4-¹³C, 7α-CD₃]-17α-ethynyl-17β-hydroxy-estr-4-en-3-one\n(δ⁴-Tibolone-d₃-¹³C) (5)", pos="3,0!"];

// Edges A -> B [label="1. Ketal Protection\n2. Conjugate Addition (CD₃MgI)\n3. Deprotection"]; B -> C [label="1. Enol Lactone Formation\n2. Acylation ([¹³C₂]Acetyl Chloride)\n3. Cyclization"]; C -> D [label="Ethynylation (LiC≡CH)"]; D -> E [label="Acid-Catalyzed Isomerization"]; }

Caption: Proposed synthetic pathway for δ⁴-Tibolone-¹³C,d₃.Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of [7α-CD₃]-Estr-5(10)-ene-3,17-dione (Intermediate 2)

This step introduces the trideuteromethyl group at the 7α position via a stereoselective conjugate addition reaction.

-

Causality: The starting material, estr-5(10)-ene-3,17-dione, provides the core steroid skeleton. A copper-catalyzed conjugate addition of a Grignard reagent is a well-established method for introducing alkyl groups at the 7α position of such steroid systems.[9] Using trideuteromethyl magnesium iodide (CD₃MgI) as the Grignard reagent allows for the efficient and specific incorporation of the d₃ label. The 3-keto group must first be protected as a ketal to prevent nucleophilic attack by the Grignard reagent.

Protocol:

-

Ketal Protection:

-

To a solution of estr-5(10)-ene-3,17-dione (1.0 eq) in toluene, add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 3-keto protected intermediate.

-

-

Conjugate Addition:

-

Prepare a solution of the protected intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

-

Add copper(I) iodide (CuI, 0.1 eq).

-

Slowly add a solution of trideuteromethyl magnesium iodide (CD₃MgI, 1.5 eq) in diethyl ether.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a mixture of acetone and 2M hydrochloric acid.

-

Stir the solution at room temperature until TLC analysis indicates complete removal of the ketal protecting group.

-

Neutralize the acid with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford [7α-CD₃]-Estr-5(10)-ene-3,17-dione (2).

-

| Parameter | Value/Reagent | Purpose |

| Starting Material | Estr-5(10)-ene-3,17-dione | Provides the core steroid scaffold. |

| Key Reagent 1 | Ethylene Glycol / p-TsOH | Protection of the C3 ketone. |

| Key Reagent 2 | CD₃MgI / CuI | Stereoselective introduction of the d₃-methyl group. |

| Solvent | Toluene, THF, Acetone | Reaction and workup solvents. |

| Purification | Silica Gel Chromatography | Isolation of the pure intermediate. |

Step 2: Synthesis of [4-¹³C, 7α-CD₃]-Estr-5(10)-ene-3,17-dione (Intermediate 3)

This step introduces the ¹³C label into the A-ring of the steroid. The method is adapted from established procedures for synthesizing 3,4-¹³C₂-labeled steroids.[10] For the purpose of this guide, we will focus on introducing a single ¹³C label at the C4 position. A common method involves building the A-ring from a labeled precursor.

-

Causality: A robust method to introduce ¹³C at C4 involves the reaction of a seco-steroid (a steroid with one ring opened) with a ¹³C-labeled building block, followed by ring closure. This ensures precise placement of the isotopic label.

Protocol:

-

Oxidative Cleavage:

-

The intermediate (2) is subjected to ozonolysis followed by a reductive workup to cleave the 5(10)-double bond and form a dicarbonyl seco-acid.

-

-

Wittig Reaction with ¹³C-labeled ylide:

-

The seco-acid is converted to its methyl ester.

-

The ester is then reacted with a Wittig reagent, such as (¹³C-methyl)triphenylphosphonium iodide, to introduce the ¹³C label.

-

-

Ring Closure (Aldol Condensation):

-

The product from the Wittig reaction is treated with a base (e.g., potassium tert-butoxide) to induce an intramolecular aldol condensation, which reforms the A-ring, now containing the ¹³C label at the C4 position.

-

Purify the product by column chromatography or recrystallization to yield intermediate (3).

-

Step 3: Ethynylation to form [4-¹³C, 7α-CD₃]-Tibolone (Intermediate 4)

This step introduces the 17α-ethynyl group, a key functional group for the biological activity of tibolone.

-

Causality: The reaction of a 17-keto steroid with an acetylide anion is the standard method for installing the 17α-ethynyl-17β-hydroxy functionality.[11][12][13] Using monolithium acetylide in an aprotic solvent like THF provides good yields and stereoselectivity.

Protocol:

-

Preparation of Lithium Acetylide:

-

Bubble acetylene gas through anhydrous THF at -70 °C.

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature.

-

-

Ethynylation Reaction:

-

To the freshly prepared lithium acetylide solution, add a solution of intermediate (3) in anhydrous THF dropwise.

-

Stir the reaction mixture at low temperature for several hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield labeled tibolone (4).

-

| Parameter | Value/Reagent | Purpose |

| Starting Material | Intermediate (3) | 17-keto steroid precursor. |

| Key Reagent | Acetylene, n-Butyllithium | Forms the nucleophilic acetylide anion. |

| Solvent | Anhydrous THF | Aprotic solvent suitable for organometallic reactions. |

| Purification | Silica Gel Chromatography | Isolation of the pure labeled tibolone. |

Step 4: Isomerization to [4-¹³C, 7α-CD₃]-δ⁴-Tibolone (Final Product 5)

This final step involves the isomerization of the Δ⁵⁽¹⁰⁾ double bond to the more thermodynamically stable, conjugated Δ⁴ position.

-

Causality: The Δ⁵⁽¹⁰⁾-3-one system in tibolone is not conjugated. In the presence of an acid catalyst, a protonation-deprotonation sequence occurs, leading to the formation of the conjugated and more stable α,β-unsaturated ketone system (Δ⁴-3-one).[14][15] This isomerization mimics the metabolic conversion that occurs in vivo.[1]

Protocol:

-

Acid-Catalyzed Isomerization:

-

Dissolve the labeled tibolone (4) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the reaction at room temperature and monitor its progress by HPLC or TLC. The conjugated product will have a different retention factor and a strong UV absorbance.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

-

Final Purification:

-

Purify the final product, [4-¹³C, 7α-CD₃]-δ⁴-Tibolone (5), to a high degree of chemical and isotopic purity using preparative reverse-phase HPLC.[16]

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

// Nodes Start [label="Final Product (5)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="High-Resolution Mass Spectrometry (HRMS)"]; NMR [label="Nuclear Magnetic Resonance (NMR)\n(¹H, ¹³C, DEPT)"]; HPLC [label="HPLC-UV/MS"]; Result [label="Certificate of Analysis\n(Identity, Purity >98%, Isotopic Enrichment >99%)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MS [label="Confirm Mass & Isotopic Incorporation"]; Start -> NMR [label="Confirm Structure & Label Position"]; Start -> HPLC [label="Determine Chemical & Isotopic Purity"]; MS -> Result; NMR -> Result; HPLC -> Result; }

Caption: Quality control workflow for the final labeled standard.Analytical Techniques:

-

High-Resolution Mass Spectrometry (HRMS): This is used to confirm the exact mass of the labeled product, verifying the incorporation of the d₃ and ¹³C labels (M+4).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of a signal for the 7α-methyl group and altered splitting patterns around C4 will confirm the positions of the labels.

-

¹³C NMR: The spectrum will show an enhanced signal for the labeled C4 carbon.

-

-

High-Performance Liquid Chromatography (HPLC): Coupled with UV and/or MS detection, HPLC is used to determine the chemical and isomeric purity of the final compound.[17] The purity should typically exceed 98%.

| Analysis | Expected Result | Purpose |

| HRMS | [M+H]⁺ matches theoretical mass for C₂₁H₂₄D₃¹³CO₂ | Confirms elemental composition and total isotopic incorporation. |

| ¹H NMR | Absence of 7α-CH₃ singlet; altered signals for H4/H6 | Confirms structure and location of deuterium and carbon-13 labels. |

| ¹³C NMR | Intensified signal at C4 position | Confirms location of the ¹³C label. |

| HPLC-UV/MS | Single major peak >98% purity | Ensures chemical and isomeric purity for use as an internal standard. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically grounded method for producing high-purity, stable isotope-labeled δ⁴-tibolone-¹³C,d₃. By strategically introducing deuterium and carbon-13 labels, the resulting internal standard is ideally suited for sensitive and accurate quantification of δ⁴-tibolone in complex biological matrices using isotope dilution mass spectrometry. The provided protocols, rooted in established steroid chemistry, offer a clear and reproducible path for researchers and drug development professionals.

References

-

Allen, C. F. H. (2025). Oppenauer Oxidation: Definition, Mechanism, & Applications. Allen. Available at: [Link]

-

Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

- Djerassi, C. (1951).

- Blair, I. A., & Phillipou, G. (1979). Synthesis of C-19 deuterium labelled steroids. Steroids, 33(6), 617-624.

- Birch, A. J. (1944). Reduction by dissolving metals. Part I. Journal of the Chemical Society (Resumed), 430-436.

- Neef, G., & Wiechert, R. (1980). 17-Alpha ethynyl steroids.

-

Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. Retrieved from [Link]

- Görög, S., & Herényi, B. (1991). [Analysis of steroids. Part 42. By-products of the ethynylation of 17-ketosteroids (isolation, identification and determination)]. Acta pharmaceutica Hungarica, 61(2), 98–104.

- Schering AG. (1973). Process for ethinylating 17-ketosteroids.

- Poli, S. (2004). Preparative separation of steroids by reverse phase HPLC.

- Zomer, G., & Stavenuiter, J. F. (1991). [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol. Steroids, 56(8), 443-446.

- Birch, A. J. (1992). Steroid Hormones and the Luftwaffe. A Venture Into Fundamental Strategic Research and Some of Its Consequences: The Birch Reduction Becomes a Birth Reduction. Steroids, 57(8), 363-377.

- Djerassi, C. (Ed.). (2011). Steroids made it possible. American Chemical Society.

- Upjohn Co. (1986). Ethynylation of 16-methylene-17-keto steroids.

- Birch, A. J. (1999). The Birch Reduction of Steroids. Australian Journal of Chemistry, 52(4), 231-240.

- Zomer, G., & Stavenuiter, J. F. (1990). Synthesis of 13C-labeled steroid hormones. Steroids, 55(10), 440-442.

- Zomer, B. (1982). Synthesis and applications of multi 13C-labelled hormonal steroids. IAEA.

- Schering AG. (2013). PROCESS FOR ALKYNYLATING 16-SUBSTITUTED-17-KETO STEROIDS.

- Birch, A. J. (1992). Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: The Birch reduction becomes a birth reduction. OA Monitor Ireland.

- Ahonen, L., Fasciotti, M., Boije Af Gennäs, G., Kotiaho, T., Daroda, R. J., Eberlin, M., & Kostiainen, R. (2013). Separation of steroid isomers by ion mobility mass spectrometry.

-

Britannica. (2026, February 17). Steroid - Isolation, Extraction, Purification. Retrieved from [Link]

-

Wikipedia. (n.d.). Tibolone. Retrieved from [Link]

- Rao, P. N., & Cessac, J. W. (1987). Synthesis of 3,4-13C2-steroids. Steroids, 50(4-6), 463-475.

- Gabelica, V., & Marklund, E. (2016). Separation of steroid isomers by ion mobility mass spectrometry. Current Opinion in Chemical Biology, 30, 51-59.

- Palacios, S. (2007). Postmenopausal tibolone therapy: biologic principles and applied clinical practice. Reproductive sciences (Thousand Oaks, Calif.), 14(1), 15–24.

- Shinohara, Y., Baba, S., & Kasuya, Y. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. Steroids, 44(3), 203-211.

- Majumder, U., & Gunanathan, C. (2020). Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc, 2020(5), 114-142.

- Genazzani, A. R., & Stomati, M. (2007). Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice. Reproductive Sciences, 14(1), 15-24.

- Liu, J., & Chen, Z. (2004). Studies on synthesis of tibolone. Journal of China Pharmaceutical University, 35(5), 441-443.

- Campbell, J. A., & Babcock, J. C. (1959). The Synthesis of Some 7α- and 7β-Methyl Steroid Hormones. Journal of the American Chemical Society, 81(15), 4069-4074.

- Pozo, O. J., Van Eenoo, P., & Deventer, K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid communications in mass spectrometry : RCM, 34(12), e8753.

- Shinohara, Y., Baba, S., & Kasuya, Y. (1984). Synthesis of deuterium labeled 17-methyl-testosterone. OSTI.GOV.

- Li, Y., Yuan, B., & Liu, H. (2016). Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. Analytical and bioanalytical chemistry, 408(4), 1235–1244.

- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical reviews, 118(3), 1129–1195.

- Zhang, Y. (2020). Synthesis method of tibolone.

- Corey, E. J., & Ghosh, A. K. (1988). A short, stereocontrolled synthesis of (+)-7,20-diisocyanoadociane. Tetrahedron Letters, 29(25), 3205-3206.

- Poirier, D. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1356-1382.

-

UniProt. (2007, January 23). Hsd3b1 - 3 beta-hydroxysteroid dehydrogenase/Delta 5-->4-isomerase type 1. Retrieved from [Link]

- Yoshimoto, F. K., & Auchus, R. J. (2015). Chemical Synthesis of 7α-Hydroxypregnenolone, a Neuroactive Steroid that Stimulates Locomotor Activity. The Journal of organic chemistry, 80(19), 9815–9819.

- Thomas, J. L., & Strickler, R. C. (1983). Mechanistic and stereochemical studies on 3-oxo steroid delta 4-delta 5-isomerase from human placenta. The Journal of biological chemistry, 258(3), 1587–1590.

- Wang, J., & Li, S. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Organic & Biomolecular Chemistry, 22(16), 3123-3136.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

M-CSA. (n.d.). Delta 5-3-ketosteroid isomerase. Retrieved from [Link]

-

BRENDA. (n.d.). Information on EC 5.3.3.1 - steroid DELTA-isomerase. Retrieved from [Link]

-

Wikipedia. (n.d.). Steroid Delta-isomerase. Retrieved from [Link]

Sources

- 1. Tibolone - Wikipedia [en.wikipedia.org]

- 2. Postmenopausal tibolone therapy: biologic principles and applied clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postmenopausal Tibolone Therapy: Biologic Principles and Applied Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP0402963A2 - 17-Alpha ethynyl steroids - Google Patents [patents.google.com]

- 12. [Analysis of steroids. Part 42. By-products of the ethynylation of 17-ketosteroids (isolation, identification and determination)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]

- 14. Mechanistic and stereochemical studies on 3-oxo steroid delta 4-delta 5-isomerase from human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

pharmacokinetics of tibolone metabolites using delta4-tibolone-13c d3

An In-Depth Technical Guide to the Pharmacokinetics of Tibolone Metabolites Using Stable Isotope-Labeled Δ4-Tibolone

Introduction: The Unique Pharmacology of Tibolone

Tibolone is a synthetic steroid utilized in postmenopausal therapy for the management of climacteric symptoms and the prevention of osteoporosis.[1][2][3] It is classified as a Selective Tissue Estrogenic Activity Regulator (STEAR), a designation that reflects its complex, tissue-specific pharmacological profile.[1][3] Unlike conventional hormone therapy, tibolone's effects are not uniform across the body; it exerts estrogenic effects on the bone, brain, and vagina, while demonstrating progestogenic and androgenic actions in other tissues, notably the endometrium, and does not stimulate breast tissue.[4][5][6][7]

This tissue specificity is not inherent to the parent molecule but is a direct consequence of its rapid and extensive metabolism. Tibolone functions as a prodrug, meaning it is converted in the body into several active metabolites, each with distinct hormonal activities.[6][7][8] Understanding the formation, distribution, and elimination of these metabolites is therefore paramount to comprehending its mechanism of action and clinical efficacy. This guide provides a technical overview of the pharmacokinetic principles of tibolone, with a focus on the state-of-the-art methodology for its quantification using a stable isotope-labeled internal standard, Δ4-tibolone-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Metabolic Fate of Tibolone: A Symphony of Enzymes and Tissues

Upon oral administration, tibolone is rapidly absorbed and extensively metabolized in the intestine and liver.[8][9] The parent compound is often found at very low or undetectable levels in circulation.[9][10] Its pharmacological effects are mediated by three primary active metabolites:

-

3α-hydroxytibolone (3α-OH-tibolone): An estrogenic metabolite.

-

3β-hydroxytibolone (3β-OH-tibolone): Another estrogenic metabolite.

-

Δ4-isomer of tibolone (Δ4-tibolone): This metabolite possesses both progestogenic and androgenic properties.[2][8][9][11]

The formation of these metabolites is catalyzed by a series of enzymatic reactions. The 3-hydroxy metabolites are formed by 3α- and 3β-hydroxysteroid dehydrogenases, while the Δ4-isomer is produced via a Δ5-4-isomerase.[8]

A crucial aspect of tibolone's metabolism is the extensive Phase II conjugation, primarily through sulfation.[12][13] The sulfotransferase enzyme SULT2A1 is the major isoform responsible for the sulfation of tibolone and its metabolites.[8][14][15] This process creates a large circulating reservoir of inactive sulfated conjugates.[10][12] These conjugates can be converted back to their active, non-sulfated forms in specific tissues by the enzyme steroid sulfatase (STS), a key mechanism underlying tibolone's tissue-selective activity.[8][13]

Caption: A diagram illustrating the conversion of tibolone into its primary active metabolites and their subsequent sulfation.

The Rationale for Stable Isotope Labeling in Pharmacokinetic Analysis

Accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic research. The complexity of plasma, combined with the low concentrations of analytes, presents significant analytical challenges. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS.[16][17]

Why is a SIL Internal Standard Critical?

-

Correction for Variability: A SIL internal standard, such as Δ4-tibolone-13C,d3, is chemically identical to the analyte (Δ4-tibolone) but has a different mass due to the incorporated heavy isotopes (13C and Deuterium).[16] It behaves identically during sample extraction, chromatography, and ionization. Any sample loss or matrix-induced ion suppression/enhancement that affects the analyte will affect the SIL internal standard to the same degree. The ratio of the analyte signal to the internal standard signal remains constant, ensuring highly accurate and precise quantification.[17]

-

Co-elution: The SIL internal standard co-elutes with the analyte, providing the most accurate correction for any variations that occur at that specific retention time.

-

Minimizing Matrix Effects: Endogenous components in plasma can interfere with the ionization of the target analyte in the mass spectrometer source. A co-eluting SIL internal standard is the most effective way to compensate for these "matrix effects."[18]

Using a SIL version of one of the key metabolites, like Δ4-tibolone, allows for robust quantification of that specific metabolic pathway. While ideally, a labeled version of each metabolite would be used, the use of a structurally similar labeled compound can still provide significant improvements in analytical rigor over non-isotopic internal standards.

Experimental Protocol: A Human Pharmacokinetic Study

This section outlines a typical experimental design for a clinical pharmacokinetic study of tibolone and its metabolites, incorporating Δ4-tibolone-13C,d3 as an internal standard for the quantification of the Δ4-isomer.

Step 1: Study Design and Dosing

-

Subject Population: Recruit a cohort of healthy, postmenopausal female volunteers. Ensure they meet all inclusion/exclusion criteria and have provided informed consent.

-

Dosing Regimen: Administer a single oral dose of a 2.5 mg tibolone tablet.[9][19]

-

Internal Standard Administration: While not administered to subjects, a precisely known concentration of Δ4-tibolone-13C,d3 will be spiked into every plasma sample and calibration standard during the bioanalytical phase to serve as the internal standard.

Step 2: Biological Sample Collection

-

Blood Sampling: Collect venous blood samples into K2-EDTA tubes at pre-defined time points: pre-dose (0 h), and then at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.

-

Storage: Harvest the plasma and store it in labeled polypropylene tubes at -80°C until analysis.

Caption: A high-level overview of the workflow for a clinical study investigating tibolone pharmacokinetics.

Bioanalytical Methodology: LC-MS/MS Quantification

This protocol details the steps for extracting and quantifying tibolone metabolites from human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Step 1: Sample Preparation (Solid Phase Extraction - SPE)

Causality: SPE is chosen for its ability to selectively isolate the analytes from complex plasma matrix components like proteins and phospholipids, leading to a cleaner extract and reducing matrix effects during MS analysis.[20]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Spike Internal Standard: To 200 µL of plasma, add 25 µL of the Δ4-tibolone-13C,d3 internal standard working solution (concentration determined during method development). Vortex briefly.

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

Step 2: UPLC-MS/MS Analysis

Causality: UPLC provides superior chromatographic resolution and speed compared to conventional HPLC, allowing for better separation of isomeric metabolites.[18][21] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[22][23]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 95% Mobile Phase B over 4 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI), operated in both positive and negative ion modes to achieve optimal sensitivity for different metabolites.

-

MRM Transitions: Monitor specific transitions for each analyte. The exact mass-to-charge ratios (m/z) would be optimized during method development.

-

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| 3α-OH-tibolone | Negative (ESI-) | 311.2 | 293.2 |

| 3β-OH-tibolone | Negative (ESI-) | 311.2 | 293.2 |

| Δ4-tibolone | Positive (ESI+) | 313.2 | 109.1 |

| Δ4-tibolone-13C,d3 (IS) | Positive (ESI+) | 317.2 | 112.1 |

Note: The specific m/z values are illustrative and require empirical determination on the specific mass spectrometer used.

Caption: The workflow demonstrating how a known amount of a stable isotope-labeled internal standard is used for accurate quantification.

Pharmacokinetic Data Summary

Following the analysis of all plasma samples, concentration-time profiles for each metabolite are constructed. From these profiles, key pharmacokinetic parameters are calculated. The table below summarizes representative data for tibolone metabolites following a single 2.5 mg oral dose in postmenopausal women.

| Parameter | Tibolone | Δ4-Tibolone | 3α-OH-Tibolone | 3β-OH-Tibolone |

| Cmax (ng/mL) | ~1.6 | ~0.8 | ~16.7 | ~3.7 |

| Tmax (h) | 1-2 | 1-2 | 1-2 | 1-2 |

| AUC (ng·h/mL) | Varies | Varies | 49.6 ± 14.6 | Varies |

| t½ (h) | ~45 (parent) | Rapidly cleared | ~7 | Not estimable |

(Data compiled and adapted from multiple sources.[8][9][19] Absolute values can vary between studies.)

The data clearly show that tibolone is rapidly converted into its metabolites, with the estrogenic 3α-OH-tibolone reaching the highest plasma concentrations.[8] The parent drug and the Δ4-isomer are present at much lower levels, highlighting the importance of quantifying the metabolites to understand the drug's overall exposure and effect.[9]

Conclusion and Future Directions

The complex, metabolism-driven pharmacology of tibolone necessitates a sophisticated and rigorous bioanalytical approach to accurately characterize its pharmacokinetic profile. The use of stable isotope-labeled internal standards, such as Δ4-tibolone-13C,d3, coupled with UPLC-MS/MS, represents the definitive methodology for this purpose. This technique provides the accuracy, precision, and sensitivity required to quantify tibolone and its active metabolites in biological matrices, correcting for inevitable sample preparation losses and matrix-induced ionization variability.

By elucidating the precise concentration-time profiles of the estrogenic and progestagenic/androgenic metabolites, researchers can build robust pharmacokinetic models. These models are essential for correlating drug exposure with clinical outcomes, understanding tissue-specific effects, and ultimately ensuring the safe and effective use of tibolone in postmenopausal women.

References

-

Timmer, C. J., Verheul, H. A. M., & Doorstam, D. P. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101–106. Available from: [Link]

-

Wikipedia. (n.d.). Tibolone. In Wikipedia. Retrieved from: [Link]

-

Vos, R. M., et al. (2002). The in vivo human metabolism of tibolone. Drug Metabolism and Disposition, 30(2), 106-112. Available from: [Link]

-

Gellert, O., et al. (2012). Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture. PLoS ONE, 7(5), e36593. Available from: [Link]

-

Shinde, D. D., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 76, 142-147. Available from: [Link]

-

Bhavnani, B. R., & Stanczyk, F. Z. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile From Ovariectomized Cynomolgus Monkeys After a Single Dose or Multiple Doses of Tibolone. The Journal of Clinical Endocrinology & Metabolism, 92(7), 2736-2743. Available from: [Link]

-

Song, C. S., et al. (2006). Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene. The Journal of Steroid Biochemistry and Molecular Biology, 99(2-3), 107-115. Available from: [Link]

-

Archer, D. F., et al. (2007). Endometrial Effects of Tibolone. The Journal of Clinical Endocrinology & Metabolism, 92(3), 911-918. Available from: [Link]

-

Song, W. C., et al. (2004). Sulfation of tibolone and tibolone metabolites by expressed human cytosolic sulfotransferases. The Journal of Steroid Biochemistry and Molecular Biology, 88(4-5), 383-391. Available from: [Link]

-

Falany, C. N., et al. (2006). Sulfation of tibolone metabolites by human postmenopausal liver and small intestinal sulfotransferases (SULTs). Steroids, 71(4), 343-351. Available from: [Link]

-

Grefhorst, A., et al. (2006). Metabolism of tibolone and its metabolites in uterine and vaginal tissue of rat and human origin. The Journal of Steroid Biochemistry and Molecular Biology, 101(2-3), 126-134. Available from: [Link]

-

Bhavnani, B. R., & Stanczyk, F. Z. (2007). Pharmacokinetic Parameters of Tibolone and Metabolites in Plasma, Urine, Feces, and Bile from Ovariectomized Cynomolgus Monkeys after a Single Dose or Multiple Doses of Tibolone. ResearchGate. Available from: [Link]

-

Cagnacci, A., & Venier, M. (2021). Effect of Tibolone on Bone Mineral Density in Postmenopausal Women: Systematic Review and Meta-Analysis. Medicina, 57(3), 258. Available from: [Link]

-

ClinicalTrials.gov. (2006). Effects of Tibolone Treatment on the Endometrium. National Library of Medicine. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tibolone? Retrieved from: [Link]

-

Anderson, R. J., et al. (2006). Sulfation of Tibolone Metabolites by Human Postmenopausal Liver and Small Intestinal Sulfotransferases (SULTs). DigitalCommons@UNL. Available from: [Link]

-

Krikun, G., et al. (2004). Effects of tibolone and its metabolites on prolactin and insulin-like growth factor binding protein-1 expression in human endometrial stromal cells. Gynecological Endocrinology, 19(5), 246-253. Available from: [Link]

-

Han, F. J., et al. (2004). Effects of tibolone treatment on human endometrial cell lines and tissues. Cancer Research. Available from: [Link]

-

Timmer, C. J., Verheul, H. A., & Doorstam, D. P. (2002). Pharmacokinetics of tibolone in early and late postmenopausal women. British Journal of Clinical Pharmacology, 54(2), 101-106. Available from: [Link]

-

Kloosterboer, H. J. (2001). Tibolone and its metabolites: Pharmacology, tissue specificity and effects in animal models of tumors. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 235-240. Available from: [Link]

-

Kumar, V. P., et al. (2017). A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]

-

Fait, T. (2001). CLINICAL REVIEW 140 Tibolone for Postmenopausal Women: Systematic Review of Randomized Trials. The Journal of Clinical Endocrinology & Metabolism, 86(10), 4607-4615. Available from: [Link]

-

Duan, J., et al. (2018). Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases. Expert Opinion on Drug Metabolism & Toxicology, 14(11), 1135-1146. Available from: [Link]

-

Zuo, Y., et al. (2013). Determination of 3α-hydroxytibolone by LC/MS/MS with electrospray ionization method and its application to bioequivalence study in human plasma. ResearchGate. Available from: [Link]

-

Shinde, D. D., et al. (2013). Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers. Semantic Scholar. Available from: [Link]

-

de Santana, D. C. A. S., et al. (2013). Determination of 3-α-hydroxytibolone in human plasma by LC-MS/MS: application for a pharmacokinetic study after administration of a tibolone formulation. Biomedical Chromatography, 27(7), 863-869. Available from: [Link]

-

Kelly, M. W. (2004). Tibolone: A Unique Version of Hormone Replacement Therapy. ResearchGate. Available from: [Link]

-

El-Kimary, E. I., et al. (2016). A Review of Analytical Methods for the Determination of Tibolone: Pharmacokinetic and Pharmaceutical Formulations Analysis and Application in Doping Control. ResearchGate. Available from: [Link]

-

Agilent Technologies. (2025). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Retrieved from: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from: [Link]

-

Zhang, G., & Zeng, F. (2000). Studies on synthesis of tibolone. ResearchGate. Available from: [Link]

-

Genazzani, A. R., & Stomati, M. (2007). Postmenopausal tibolone therapy: biologic principles and applied clinical practice. The Journal of Steroid Biochemistry and Molecular Biology, 103(1), 17-27. Available from: [Link]

-

ResearchGate. (n.d.). Summary of the metabolic routes of tibolone in postmenopausal women. Retrieved from: [Link]

-

Kloosterboer, H. J. (2001). Tibolone: a steroid with a tissue-specific mode of action. The Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 231-238. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Tibolone Metabolites on Human Endometrial Cell Lines in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. What is the mechanism of Tibolone? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Tibolone - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics of tibolone in early and late postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic parameters of tibolone and metabolites in plasma, urine, feces, and bile from ovariectomized cynomolgus monkeys after a single dose or multiple doses of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The in vivo human metabolism of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of the Human Cytosolic Sulfotransferases and Steroid Sulfatase in the Metabolism of Tibolone and Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfation of tibolone and tibolone metabolites by expressed human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfation of tibolone metabolites by human postmenopausal liver and small intestinal sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synoligo.com [synoligo.com]

- 17. metsol.com [metsol.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Pharmacokinetics of tibolone in early and late postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Application of UPLC–MS/MS for separation and quantification of 3α-Hydroxy Tibolone and comparative bioavailability of two Tibolone formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of 3-α-hydroxytibolone in human plasma by LC-MS/MS: application for a pharmacokinetic study after administration of a tibolone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Delta4-Tibolone-13C,d3 Reference Standard: Specifications and Certification

This technical guide provides a comprehensive overview of the specifications and certificate of analysis for the delta4-tibolone-13C,d3 reference standard. It is intended for researchers, scientists, and drug development professionals who require a high-purity, well-characterized internal standard for the quantitative analysis of tibolone and its metabolites. This document will delve into the critical quality attributes of this reference standard, the analytical methodologies employed for its certification, and its application in bioanalytical studies.

Introduction: The Critical Role of Isotopically Labeled Internal Standards

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard.[1] These standards, such as delta4-tibolone-13C,d3, are indispensable for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.[2] The delta4-tibolone-13C,d3 standard is a labeled analog of a major active metabolite of tibolone, a synthetic steroid used in hormone therapy.[3]

The incorporation of one carbon-13 atom and three deuterium atoms introduces a significant mass shift from the unlabeled analyte, allowing for its clear differentiation by mass spectrometry without substantially altering its chemical and physical properties. This ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization effects, making it an ideal tool for liquid chromatography-mass spectrometry (LC-MS) based quantification.

Certificate of Analysis: A Guarantee of Quality

A Certificate of Analysis (CofA) is a formal document that accompanies a reference standard, providing detailed information about its identity, purity, and other critical quality attributes.[4][5] Reputable suppliers of reference materials, such as Toronto Research Chemicals (TRC) through LGC Standards, provide a comprehensive CofA with each product.[3][4] While the exact values may vary from lot to lot, a typical CofA for delta4-tibolone-13C,d3 will include the following key specifications.

Identification and Characterization

The primary identification of the reference standard is established through a combination of spectroscopic techniques. These methods confirm that the chemical structure of the synthesized compound is correct and corresponds to delta4-tibolone-13C,d3.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the isotopic labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the incorporation of the stable isotopes.

Quantitative Specifications

The following table summarizes the typical quantitative specifications found on a Certificate of Analysis for delta4-tibolone-13C,d3.

| Parameter | Specification | Method | Significance |

| Chemical Purity | ≥ 98% | HPLC-UV/MS | Ensures that the measured response is from the compound of interest and not from impurities. |

| Isotopic Purity | ≥ 99% | Mass Spectrometry | Confirms the high enrichment of the stable isotopes, minimizing interference from unlabeled or partially labeled species. |

| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Verifies the correct chemical structure and the location of the isotopic labels. |

| Appearance | White to Off-White Solid | Visual Inspection | A basic quality control check for consistency and absence of gross contamination. |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Experimental | Provides practical information for the preparation of stock and working solutions. |

The Certification Workflow: A Multi-Step Verification Process

The certification of a reference standard is a rigorous process designed to provide a high degree of confidence in its quality. The following diagram illustrates a typical workflow for the certification of delta4-tibolone-13C,d3.

This multi-faceted approach ensures that every vial of the reference standard meets the stringent quality criteria required for its intended use in regulated and research environments.

Analytical Methodologies in Detail

The analytical methods used to certify the delta4-tibolone-13C,d3 reference standard are chosen for their specificity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the chemical purity of the reference standard. A validated HPLC method, typically with UV or mass spectrometric detection, is used to separate the main compound from any process-related impurities or degradation products.

Typical HPLC Protocol:

-

Column: A C18 reversed-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the chromophore in the tibolone molecule, or mass spectrometric detection for higher specificity.

-

Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Mass Spectrometry for Isotopic Purity

Mass spectrometry is essential for confirming the isotopic enrichment of the reference standard. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the desired labeled species (M+4) can be determined compared to the unlabeled (M) and partially labeled species.

Isotopic Purity Determination Workflow:

Application in Quantitative Bioanalysis

The primary application of delta4-tibolone-13C,d3 is as an internal standard in LC-MS/MS methods for the quantification of delta4-tibolone in biological matrices such as plasma or urine. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic data.[1]

The analytical method typically involves protein precipitation or liquid-liquid extraction of the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry (MS/MS). The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in unknown samples.

Conclusion

The delta4-tibolone-13C,d3 reference standard is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its quality is assured through a comprehensive certification process that includes rigorous testing of its identity, purity, and isotopic enrichment. The detailed specifications provided on the Certificate of Analysis give users confidence in the accuracy and reliability of their analytical results. As with any reference material, it is essential to handle and store the standard according to the manufacturer's recommendations to ensure its long-term stability and integrity.

References

- LGC Standards. (n.d.). ∆4-Tibolone-13C,d3 | TRC-T437507-1G.

- National Measurement Institute of Australia. (2020).

- Toronto Research Chemicals. (n.d.). Isotope Labeled Compounds.

- National Measurement Institute of Australia. (2021).

- LGC Group. (n.d.). Reference Materials, Standards & Testing.

- National Institute of Standards and Technology. (2015).

- LGC Group. (n.d.). Reference materials, research chemicals & proficiency testing.

- LGC Standards. (n.d.). API Reference Standards & Research Materials.

- Phoenix-Sci. (n.d.). LGC Reference Standards.

- Chemie Brunschwig. (n.d.). Isotope Labeled Compounds.

- LGC Standards. (n.d.). TRC Reference Materials.

- ResearchGate. (2026, March 18).

- Phoenix Scientific Co., Ltd. (n.d.). TRC Standards. Retrieved from Phoenix Scientific Co., Ltd. website.

- TLC Pharmaceutical Standards. (n.d.). World leader for isotope labeled materials, metabolites and reference standards. Retrieved from TLC Pharmaceutical Standards website.

- Sigma-Aldrich. (n.d.). Isotopically Labeled Steroid Standards.

- PubMed. (2006, April 1). New guidelines for delta13C measurements.

- Thermo Fisher Scientific. (2024).

- EORTC. (1994). EORTC QLQ - LC13.

Sources

An In-Depth Technical Guide to the Metabolism and Tissue-Specific Actions of Tibolone in Hormone Replacement Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tibolone represents a significant departure from conventional hormone replacement therapy (HRT). As a synthetic steroid pro-drug, its pharmacological activity is not derived from the parent compound but from its distinct metabolites, which exert a complex and tissue-dependent array of hormonal effects. This unique mechanism qualifies tibolone as a Selective Tissue Estrogenic Activity Regulator (STEAR), allowing it to alleviate menopausal symptoms and prevent bone loss without stimulating endometrial or breast tissue—a common concern with traditional HRT. This guide provides a comprehensive technical overview of the metabolic pathways of tibolone, the specific pharmacodynamic profiles of its active metabolites, and the enzymatic and receptor-level interactions that govern its remarkable tissue selectivity.

The Metabolic Fate of Tibolone: From Prodrug to Active Metabolites

Tibolone (org OD14) itself is a pharmacologically inactive molecule.[1] Following oral administration, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, precluding significant systemic exposure to the parent compound.[1][2] This metabolic conversion is the critical first step in its mechanism of action, yielding three primary active metabolites that orchestrate its clinical effects.[3][4]

The principal Phase I metabolic reactions are:

-

Reduction: The 3-keto group of tibolone is rapidly reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), which are members of the aldo-keto reductase (AKR) superfamily, to form 3α-hydroxytibolone (3α-OH-tibolone) and 3β-hydroxytibolone (3β-OH-tibolone).[5][6] These two metabolites are responsible for the estrogenic activity of the drug.[5]

-

Isomerization: The Δ5(10)-double bond of the parent steroid is shifted to form the Δ4-isomer of tibolone (also known as 7α-methylnorethisterone).[7][8] This metabolite is devoid of estrogenic activity but possesses potent progestogenic and androgenic properties.[7][9]

A significant portion of these metabolites, particularly the hydroxy-derivatives, undergoes Phase II sulfation. This creates a large circulating reservoir of inactive sulfated conjugates.[8][9] These can be locally reactivated in specific tissues by the enzyme steroid sulfatase, providing another layer of tissue-specific regulation.[8]

Figure 1: Metabolic pathway of Tibolone.

Pharmacodynamics of Tibolone Metabolites: A Trifecta of Hormonal Activity

The tissue-specific clinical profile of tibolone is a direct consequence of the differential actions of its three main metabolites on steroid hormone receptors.[7]

-

Estrogenic Activity (3α-OH and 3β-OH Metabolites): These metabolites bind to and activate estrogen receptors (ER), with a preference for ERα.[10] While their binding affinity is lower than that of estradiol, the circulating concentrations achieved after a standard 2.5 mg dose are sufficient to elicit a full estrogenic response.[11] This activity is responsible for the beneficial effects on bone, preventing postmenopausal osteoporosis, alleviating vasomotor symptoms (hot flushes) by acting on the brain, and improving vaginal atrophy.[3][7][12]

-

Progestogenic and Androgenic Activity (Δ4-Isomer): The Δ4-isomer is the sole metabolite with affinity for the progesterone (PR) and androgen receptors (AR), where it acts as an agonist.[7][10] Its androgenic activity is significant, with a reported receptor affinity of approximately 40% of that of dihydrotestosterone (DHT).[9] The progestogenic action is pivotal for protecting the endometrium from the proliferative effects of the estrogenic metabolites.[3] The androgenic component is thought to contribute to the positive effects on mood and libido and leads to a marked reduction in Sex Hormone Binding Globulin (SHBG), which increases the bioavailability of free testosterone.[9][10]

Data Presentation: Receptor Binding Profile

The following table summarizes the qualitative and relative binding activities of tibolone and its metabolites, which underpins its tissue-specific actions.

| Compound | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| Tibolone (Parent) | Agonist | Agonist | Agonist |

| 3α-OH-Tibolone | Agonist | Antagonist | Antagonist |

| 3β-OH-Tibolone | Agonist | Antagonist | Antagonist |

| Δ4-Isomer | No Affinity | Agonist | Agonist |

| Table 1: Summary of Steroid Receptor Activity. The primary activities driving the clinical effects are highlighted in bold. Data synthesized from multiple sources.[3][7][10] |

The Core of Tibolone's Action: Tissue-Specific Enzyme Regulation

The genius of tibolone lies not just in its multifunctional metabolites, but in how local tissues regulate their concentration and activity. The expression and activity of key steroid-metabolizing enzymes differ from one tissue to another, allowing for a tailored hormonal effect.

-

Endometrium: In endometrial cells, enzymes readily convert tibolone and its 3-hydroxy metabolites into the Δ4-isomer.[9] This ensures a locally dominant progestogenic effect, which effectively counteracts the proliferative signals from the circulating estrogenic metabolites, thus preventing endometrial hyperplasia.[9]

-

Breast Tissue: The breast is protected from estrogenic stimulation through several coordinated mechanisms. Tibolone and its metabolites:

-

Inhibit Sulfatase: They potently block the sulfatase enzyme, which is required to convert inactive circulating estrone sulfate (E1S) into the active estrogen, estrone.[7][11]

-

Modulate 17β-HSD: They inhibit the activating enzyme 17β-HSD type 1 (converts estrone to potent estradiol) and stimulate the inactivating enzyme 17β-HSD type 2.

-

Inhibit Aromatase: Tibolone and its Δ4-isomer can reversibly inhibit aromatase, the enzyme that synthesizes estrogens from androgens.

-

Promote Apoptosis: The Δ4-isomer exerts direct progestogenic and androgenic effects that decrease cell proliferation and stimulate apoptosis in breast epithelial cells.

-

-

Bone and Vagina: In these tissues, the enzymatic environment favors the persistence and action of the estrogenic 3α- and 3β-OH metabolites.[7] The local conversion to the Δ4-isomer is less prominent, allowing the estrogenic effects required for bone density maintenance and vaginal health to prevail.[12]

Figure 2: Logic of Tibolone's tissue-specific action.

Methodologies for Studying Tibolone Metabolism and Activity

To validate the mechanisms described, a series of well-established in vitro methodologies are employed. These protocols form a self-validating system to confirm the metabolic fate and functional activity of tibolone and its derivatives.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

-

Causality & Objective: This assay is foundational to understanding the primary metabolic pathways. By incubating the parent drug with HLM, which are rich in Phase I metabolic enzymes, we can identify and quantify the formation of the key active metabolites.

-

Methodology:

-

Preparation: Prepare an incubation mixture in microtubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and tibolone (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the critical co-factor, NADPH (e.g., 1 mM final concentration). A control reaction without NADPH must be run in parallel to confirm enzyme dependency.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, containing an internal standard (for quantification).

-

Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis vial and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify tibolone, 3α-OH-tibolone, 3β-OH-tibolone, and the Δ4-isomer.

-